N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidinone core. The structure includes a 4-fluorophenyl group at position 3 of the fused triazole-pyrimidine system and an acetamide side chain substituted with a 4-chlorophenyl group at position 6. This compound’s design integrates halogenated aromatic rings, which are common in medicinal chemistry for enhancing binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN6O2/c19-11-1-5-13(6-2-11)22-15(27)9-25-10-21-17-16(18(25)28)23-24-26(17)14-7-3-12(20)4-8-14/h1-8,10H,9H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUFPCJWVXHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Substituent Impact on Key Properties
Research Findings
- Synthesis : The target compound and its analogues are synthesized via nucleophilic substitution or alkylation reactions. For example, ’s derivative (4g) was prepared via condensation, with IR and NMR confirming the acetamide and aromatic substituents .
- Stability : Halogenated derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit enhanced thermal stability, as evidenced by melting points exceeding 200°C in some cases .
- Computational Predictions : Predicted pKa values (e.g., 13.07 for ) suggest moderate basicity, aligning with the triazolo-pyrimidine core’s protonation behavior .
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